5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
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Overview
Description
METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, pyrrole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the benzenesulfonamide group:
Formation of the pyrrole ring: The pyrrole ring can be synthesized through condensation reactions involving suitable precursors.
Final coupling: The furan, benzenesulfonamide, and pyrrole intermediates are coupled together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE might be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furan, pyrrole, and benzenesulfonamide derivatives. Examples include:
- Furan-2-carboxylic acid derivatives
- Pyrrole-3-carboxylic acid derivatives
- Benzenesulfonamide derivatives
Uniqueness
What sets METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart is its unique combination of these functional groups, which might confer specific chemical reactivity and biological activity not seen in other compounds.
Properties
Molecular Formula |
C19H18N2O6S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl (5E)-5-[[5-(benzenesulfonamidomethyl)furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C19H18N2O6S/c1-12-17(19(23)26-2)18(22)16(21-12)10-13-8-9-14(27-13)11-20-28(24,25)15-6-4-3-5-7-15/h3-10,20,22H,11H2,1-2H3/b16-10+ |
InChI Key |
JPDWRHMWMXWVOI-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3)/C(=C1C(=O)OC)O |
Canonical SMILES |
CC1=NC(=CC2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3)C(=C1C(=O)OC)O |
Origin of Product |
United States |
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